molecular formula C9H20N2O2S2 B1681949 t-Boc-Cystamine CAS No. 485800-26-8

t-Boc-Cystamine

Cat. No. B1681949
Key on ui cas rn: 485800-26-8
M. Wt: 252.4 g/mol
InChI Key: XGHNLHVZHBSTHO-UHFFFAOYSA-N
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Patent
US05075440

Procedure details

A solution of bis N-(t-butyloxycarbonyl)-cystamine (77.37 g, 0.220 mole) from Example 1, in 1 L of ethanol was treated with NaBH4 (32.5 g, 0.859 mmole). Vigorous gas evolution ensued and subsided in 40 minutes. The reaction was stirred for an additional half hour and was poured into 2.5 L of a cold dilute solution of citric acid (pH 6). The mixture was then extracted with 3×1 L of chloroform. The combined organic extracts were dried with MgSO4 and the solvents were removed under reduced pressure. The resulting residue was distilled (66°-73° C. 0.25 torr) to obtain the product (41.5 g, 53% yield).
Quantity
77.37 g
Type
reactant
Reaction Step One
Name
Quantity
32.5 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
cold dilute solution
Quantity
2.5 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
53%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH2:9][CH2:10][S:11]SCCN)=[O:7])([CH3:4])([CH3:3])[CH3:2].[BH4-].[Na+].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>C(O)C>[C:1]([O:5][C:6]([NH:8][CH2:9][CH2:10][SH:11])=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
77.37 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCSSCCN
Name
Quantity
32.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O
Step Two
Name
cold dilute solution
Quantity
2.5 L
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for an additional half hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with 3×1 L of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried with MgSO4
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The resulting residue was distilled (66°-73° C. 0.25 torr)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCCS
Measurements
Type Value Analysis
AMOUNT: MASS 41.5 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 106.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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